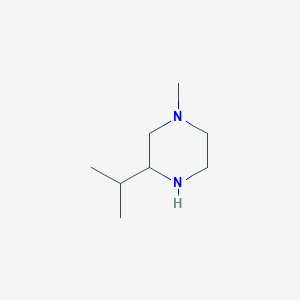
3-(4-アミノピペリジン-1-イル)-3-オキソプロパンニトリル
説明
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile, also known as 4-Aminopiperidine-1-carboxonitrile (APCN) is a synthetic compound used in scientific research. It is a heterocyclic compound with a nitrogen atom in the piperidine ring and a carboxonitrile group attached to the nitrogen atom. APCN has a variety of applications in scientific research and has been investigated for its biochemical and physiological properties.
科学的研究の応用
医薬品合成と設計
3-(4-アミノピペリジン-1-イル)-3-オキソプロパンニトリルは、さまざまな薬理活性化合物の合成における貴重な中間体です。そのピペリジン部分は、抗精神病薬、抗うつ薬、降圧薬など、多くの治療薬に共通の構造的特徴です。 アミノピペリジン基は、リンカーまたは生物学的標的に相互作用する官能基として機能し、薬物の活性と特異性を高めることができます .
生物活性増強
この化合物は、既存の医薬品の生物活性を修飾するために使用できます。アミノピペリジン構造を薬物分子に組み込むことで、研究者は吸収、分布、代謝、排泄(ADME)などの薬物動態特性を改善できます。 この修飾により、有効性の向上と副作用の軽減につながる可能性があります .
診断薬の開発
3-(4-アミノピペリジン-1-イル)-3-オキソプロパンニトリル中のアミノピペリジン基は、診断薬を作成するために使用できます。 たとえば、放射性同位体または蛍光タグで標識して、体内の特定の酵素または受容体を標的とすることで、疾患の診断に役立つ画像化剤を開発することができます .
ケミカルバイオロジー研究
ケミカルバイオロジーでは、この化合物は分子レベルで生物学的プロセスを理解するためのツールとして役立ちます。酵素-基質相互作用、受容体-リガンド結合、その他の生化学的経路を調査するために使用できます。 これにより、さまざまな生体分子の作用機序を解明するのに役立ちます .
農薬開発
3-(4-アミノピペリジン-1-イル)-3-オキソプロパンニトリルの汎用性は、農薬の分野にも及び、殺虫剤や除草剤の合成の前駆体となる可能性があります。 その構造の柔軟性により、特定の害虫または雑草に対して選択的な化合物を作成でき、環境への影響を最小限に抑えることができます .
材料科学への応用
材料科学では、化合物の反応性ニトリル基は、特定の特性を持つポリマーを作成するために使用できます。 これらのポリマーは、生分解性、強度、導電性などの望ましい特性を持つ新しい材料を作成する際に応用できます .
これらの応用はそれぞれ、化合物の汎用性と科学研究における重要性を示しており、さまざまな分野における進歩に貢献しています。 3-(4-アミノピペリジン-1-イル)-3-オキソプロパンニトリルを含むピペリジン誘導体は、製薬業界を含むさまざまな分野における重要な役割のために、引き続き研究の焦点となっています .
作用機序
Target of Action
It’s worth noting that piperidine derivatives, which include 3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile, are often used in drug design due to their ability to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
生化学分析
Biochemical Properties
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile can affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy levels .
Molecular Mechanism
At the molecular level, 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s function . Additionally, 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain cellular functions or signaling pathways . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential damage to tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as the citric acid cycle and glycolysis . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of the compound can influence its activity and function, with certain tissues or cell types showing higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .
特性
IUPAC Name |
3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRRJWQHRPZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)

![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)

![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)


![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)
![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B1489440.png)